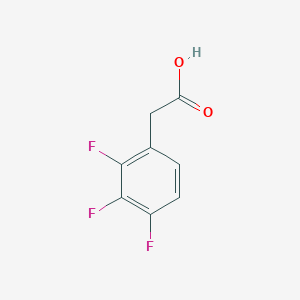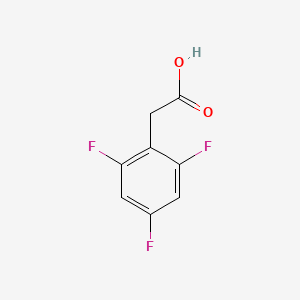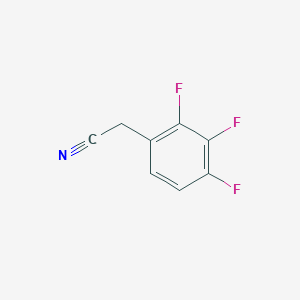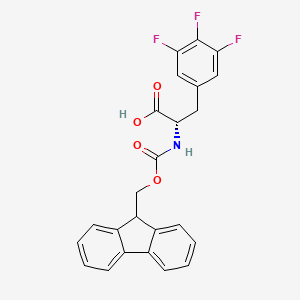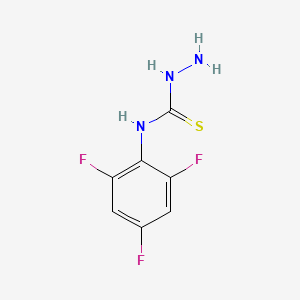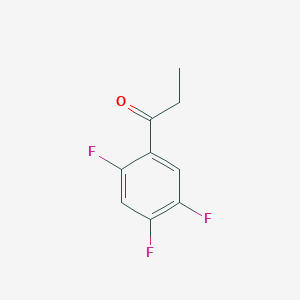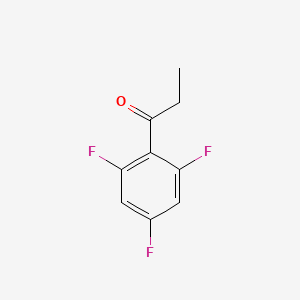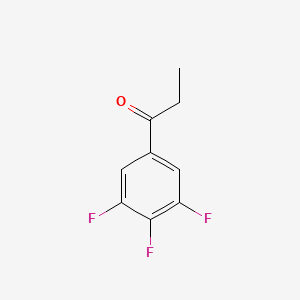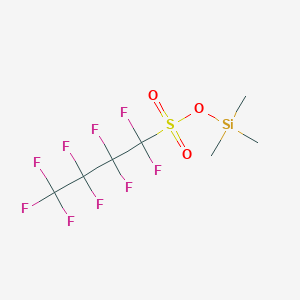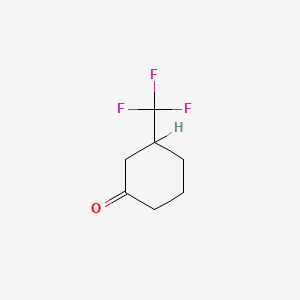
3-(Trifluoromethyl)cyclohexanone
Descripción general
Descripción
3-(Trifluoromethyl)cyclohexanone is a compound that belongs to the class of organic compounds known as cyclohexanones, characterized by a six-membered ring structure with a ketone functional group. The trifluoromethyl group attached to this ring structure significantly alters its chemical and physical properties, making it an interesting subject for various chemical studies and applications.
Synthesis Analysis
The synthesis of trifluoromethyl-substituted cyclohexanones can be achieved through various methods. For instance, a TiCl4-mediated formal [3 + 3] cyclocondensation of 1,3-bis(trimethylsilyloxy)-1,3-butadienes with 4,4-dimethoxy-1,1,1-trifluorobut-3-en-2-one results in the formation of trifluoromethyl-substituted cyclohexenones and pyran-4-ones with good regioselectivity . Additionally, a simple synthesis of 5-(trifluoromethyl)cyclohexane-1,3-dione and related compounds from the sodium salt of methyl or ethyl-4-hydroxy-2-oxo-6-(trifluoromethyl)cyclohex-3-en-1-oate has been demonstrated, providing functionalized reactive intermediates for further synthesis .
Molecular Structure Analysis
The molecular structure of trifluoromethyl cyclohexanones can be influenced by the presence of the trifluoromethyl group. For example, the structure of 4-phenyl-2,6-bis(trifluoroacetyl)cyclohexanone and its dilithium salt has been studied, revealing that in the crystal state, solution, and gas phase, these compounds predominantly exist in a highly delocalized double U-enol(ate) form . The molecular and crystal structures of related cyclohexanone derivatives have also been determined, showing that the cyclohexanone ring can adopt an asymmetric chair conformation with significant flattening of the enone fragment .
Chemical Reactions Analysis
Trifluoromethyl cyclohexanones can undergo various chemical reactions. For instance, cyclohexanones can act as an aryl source in a Zn(OTf)2 catalyzed reaction with indoles, leading to regioselective C-C bond formation and the synthesis of 1,3-bis(1-alkyl-1H-indol-3-yl)benzene derivatives through a tandem condensation, dehydrogenation, and aromatization sequence . The photochemical behavior of 2-(trifluoromethyl)cyclohexanone has been compared to its non-fluorinated counterpart, showing enhanced reduction product formation and oxetane formation under certain conditions .
Physical and Chemical Properties Analysis
The introduction of the trifluoromethyl group into the cyclohexanone ring significantly impacts the physical and chemical properties of the molecule. The fluorinated compounds often exhibit unique reactivity due to the electron-withdrawing nature of the trifluoromethyl group, which can stabilize negative charge in adjacent positions and influence the acidity of protons. The photochemical studies of 2-(trifluoromethyl)cyclohexanone suggest that the trifluoromethyl group enhances certain reaction pathways compared to the non-fluorinated analog . Additionally, the synthesis of 5-(trifluoromethyl)cyclohexane-1,2,3-trione, a highly functionalized oxygen-rich reactive intermediate, demonstrates the potential for creating new organic and heterocyclic compounds containing fluorine .
Aplicaciones Científicas De Investigación
Catalysis and Chemical Synthesis
- Selective Hydrogenation : Cyclohexanone serves as an intermediate in the manufacture of polyamides in the chemical industry. A study demonstrated the use of a Pd@carbon nitride catalyst for the highly selective hydrogenation of phenol to cyclohexanone under mild conditions, achieving high conversion and selectivity (Wang et al., 2011).
- Green Synthesis : Cyclohexanone is pivotal for synthetic polymers like Nylon. Research on green synthesis using environmentally friendly oxidants and non-precious catalysts, like h-WO3 nanorods, has shown promising results in increasing the yield of cyclohexanone from cyclohexanol (Wang et al., 2016).
- Organocatalytic Additions : Cyclohexanone can be enantioselectively functionalized in certain positions using specific catalysts. This has implications in organic synthesis and pharmaceuticals (Ceccarelli et al., 2006).
Industrial Applications
- Intermediate in Material Synthesis : Cyclohexanone is used as an intermediate in the synthesis of materials such as nylons and other polymers. Studies have explored efficient ways to prepare it, like one-step hydrogenation of phenol, highlighting its industrial importance (Abutaleb et al., 2019).
- Oxidation of Cyclohexane : Research into the oxidation of cyclohexane, which produces cyclohexanol and cyclohexanone, is crucial for industries producing adipic acid and caprolactam (Kumar et al., 2009).
Environmental and Safety Studies
- Hydroxyl Radical Production : Cyclohexanone's role in atmospheric chemistry, particularly in the formation of hydroxyl radicals from the reaction of ozone with alkenes, has been investigated. This has implications for understanding atmospheric processes and pollution (Atkinson & Aschmann, 1993).
- Inhalation Toxicity Studies : Research on the inhalation toxicity of cyclohexanone in mice has provided valuable data for occupational health and safety regulations (Lee et al., 2018).
Electrochemistry
- Hydride Interception : Cyclohexanone has been studied as an effective hydride interceptor at platinum electrodes in non-aqueous media, indicating its potential in electrochemical applications (Kim & Faulkner, 1988).
Safety and Hazards
3-(Trifluoromethyl)cyclohexanone is classified as a flammable liquid (Category 4), skin irritant (Category 2), skin sensitizer (Category 1), and specific target organ toxicity - single exposure (Category 3, Respiratory system) . It is advised to avoid contact with skin and eyes, avoid breathing dust, use only non-sparking tools, keep in a dry place, and keep away from heat, sparks, and flame .
Propiedades
IUPAC Name |
3-(trifluoromethyl)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O/c8-7(9,10)5-2-1-3-6(11)4-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHADNJOEQWBXAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381408 | |
| Record name | 3-(trifluoromethyl)cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)cyclohexanone | |
CAS RN |
585-36-4 | |
| Record name | 3-(trifluoromethyl)cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Trifluoromethyl)cyclohexanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



